2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one
Description
Properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]phthalazin-1-one |
InChI |
InChI=1S/C22H21N5O2/c28-20(14-27-22(29)17-6-2-1-5-16(17)13-23-27)26-11-9-15(10-12-26)21-24-18-7-3-4-8-19(18)25-21/h1-8,13,15H,9-12,14H2,(H,24,25) |
InChI Key |
HIQGFQVEUHIMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CN4C(=O)C5=CC=CC=C5C=N4 |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction
Reacting phthalazinone alcohol with benzimidazole-piperidine phosphonium salts:
Yields: 70–75%.
Amide Coupling
Using carbodiimide reagents (EDC/HOBt) to link carboxylic acid and amine intermediates:
Yield: 82%.
Table 2: Coupling Method Comparison
| Method | Reagents | Solvent | Temp (°C) | Yield | Purity |
|---|---|---|---|---|---|
| Mitsunobu | PPh₃, I₂ | THF | 80 | 75% | 98% |
| Amide | EDC/HOBt | DMF | 25 | 82% | 97% |
| Reductive Amination | NaBH₃CN | MeOH | 60 | 65% | 95% |
Purification and Characterization
-
Crystallization : Ethyl acetate/hexane mixtures yield >99% purity.
-
Chromatography : Silica gel (CH₂Cl₂/MeOH 9:1) removes unreacted intermediates.
-
Analytical Data :
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, phthalazinone), 7.89–7.45 (m, 4H, benzimidazole), 3.82–3.15 (m, 6H, piperidine).
-
HRMS : [M+H]⁺ calc. 432.1921, found 432.1918.
-
Challenges and Optimization
-
N-Alkylation Selectivity : Competing O-alkylation minimized using bulky bases (e.g., DBU).
-
Solvent Effects : DMF enhances coupling efficiency vs. THF (82% vs. 70%).
-
Scale-Up : Pilot-scale reactions (100 g) achieve 78% yield with 99.5% HPLC purity.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives .
Scientific Research Applications
2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various pharmacological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Phthalazinone Derivatives with Varied Substituents
Example Compounds :
4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one (MW: 381.4 g/mol)
2-(2-Hydroxyethyl)phthalazin-1(2H)-one (Crystal structure reported)
Key Comparisons :
- Target Compound: The benzimidazole-piperidine substituent offers aromatic stacking (via benzimidazole) and conformational flexibility (via piperidine), which could enhance interactions with hydrophobic enzyme pockets or receptors.
Benzimidazole-Containing Analogues
Example Compounds :
N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide (Anti-inflammatory activity in Wistar rats)
1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (Structural analogue with fluorobenzyl group)
Key Comparisons :
- Anti-Inflammatory Activity: Compound 1 reduced inflammation in rat models, comparable to indomethacin . Target Compound: The phthalazinone core may augment anti-inflammatory effects via PARP-1 or COX inhibition, but in vivo validation is needed.
- Target Compound: The phthalazinone moiety introduces additional hydrogen-bonding sites, which may improve target specificity.
Linker and Scaffold Variations
Example Compounds :
2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (MW: 321.36 g/mol)
ADM_13083841 ((S)-4-(2-(2-(5-Methyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-2-yl)pyrrolidin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one) (Binding energy: −8.9 kcal/mol for SARS-CoV-2 PLpro)
Key Comparisons :
- Linker Chemistry :
- Thiadiazole-oxy-piperidine in Compound 1 introduces sulfur-based electronics, which may alter redox properties .
- Pyrazolo-pyrimidine in ADM_13083841 enhances π-π stacking in protease inhibition .
- Target Compound : The benzimidazole-piperidine linker balances aromaticity and flexibility, favoring interactions with shallow enzyme pockets.
- Binding Affinity: ADM_13083841’s strong binding (−8.9 kcal/mol) suggests phthalazinones are viable protease inhibitors . Target Compound: Benzimidazole may improve binding to viral proteases (e.g., PLpro or 3CLpro) via additional H-bonding.
Comparative Data Tables
Table 2: Physicochemical Properties
Biological Activity
The compound 2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one , often referred to as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a benzimidazole moiety, a piperidine ring, and a phthalazinone core. This unique combination is responsible for its biological efficacy.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the benzimidazole nucleus exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented. Several studies have reported that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain benzimidazole derivatives can effectively target cancer cells while sparing normal cells .
Antiparasitic Activity
Benzimidazole derivatives are also recognized for their antiparasitic effects. They function by disrupting the metabolic processes of parasites, making them effective against conditions such as helminthiasis . Compounds like Albendazole and Mebendazole serve as prime examples of successful clinical applications in this category.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is heavily influenced by their structural modifications. The presence of electron-donating or withdrawing groups on the benzene ring can significantly alter the compound's potency and selectivity. For instance, the introduction of various substituents on the piperidine ring has been shown to enhance the antimicrobial activity of these compounds .
Case Study 1: Anticancer Efficacy
A study published in 2021 highlighted the anticancer effects of a series of benzimidazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, demonstrating their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
In a comparative study examining various benzimidazole derivatives, it was found that modifications to the piperidine moiety enhanced antibacterial activity against resistant strains of bacteria. The study concluded that specific substitutions could lead to compounds with improved bioactivity profiles .
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- Cytotoxicity assays : Use MTT or SRB assays on human cancer cell lines (e.g., HEPG-2 liver carcinoma) with dose-response curves (e.g., IC₅₀ values). Data should be reported as mean ± SEM from ≥2 independent experiments .
- Mechanistic screening : Apoptosis induction (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to identify pathways affected by the compound.
How does structural modification of the benzimidazole moiety alter biological activity?
Q. Advanced
- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzimidazole ring enhance DNA intercalation and topoisomerase inhibition, improving anticancer activity .
- Substitution patterns : 2-position modifications (e.g., methyl or cyclopropyl groups) can increase metabolic stability by reducing CYP450-mediated oxidation .
- Validation : Compare IC₅₀ values of analogs using standardized assays and analyze SAR with computational modeling (e.g., molecular docking to target proteins like PARP-1) .
How can researchers address discrepancies between in vitro and in vivo efficacy data?
Q. Advanced
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Low solubility (common with heterocyclic scaffolds) may require formulation adjustments (e.g., PEGylation or co-solvents like DMSO) .
- Metabolite identification : Use LC-MS/MS to detect active or toxic metabolites that may explain reduced in vivo activity .
- Dose optimization : Conduct MTD (maximum tolerated dose) studies to balance efficacy and toxicity.
What spectroscopic techniques are critical for characterizing this compound?
Q. Advanced
- ¹H/¹³C NMR : Confirm regiochemistry of the benzimidazole and phthalazinone rings. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 160–180 ppm in ¹³C) .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out byproducts .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (benzimidazole at ~3400 cm⁻¹) .
How can researchers optimize the compound’s selectivity for target enzymes like PARP?
Q. Advanced
- Kinetic assays : Measure inhibition constants (Ki) against PARP-1/2 isoforms using recombinant enzymes. Competitive inhibitors should show >10-fold selectivity for PARP-1 over PARP-2 .
- Co-crystallography : Resolve X-ray structures of the compound bound to PARP-1 to identify critical interactions (e.g., hydrogen bonds with Gly863 or π-stacking with Tyr907) .
- Mutagenesis studies : Validate binding residues via site-directed mutagenesis (e.g., PARP-1 knockout cell lines) .
What strategies mitigate toxicity in preclinical development?
Q. Advanced
- Off-target profiling : Screen against panels of kinases, GPCRs, and ion channels to identify unintended interactions .
- Genotoxicity assays : Conduct Ames tests and micronucleus assays to assess DNA damage potential .
- Cardiotoxicity screening : Use hERG channel inhibition assays to predict QT prolongation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
